
Calcitonin, human
説明
It plays a crucial role in regulating calcium levels within the body by inhibiting osteoclast activity, which reduces bone resorption and lowers blood calcium levels . Calcitonin is also involved in the regulation of phosphate levels and has been used therapeutically to treat conditions such as osteoporosis and Paget’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Human calcitonin is synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: The industrial production of human calcitonin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry powder form. The production process ensures high purity and consistency, which is essential for therapeutic applications .
化学反応の分析
Types of Reactions: Human calcitonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used to form disulfide bridges between cysteine residues, which are crucial for the peptide’s stability and activity.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds, allowing for the study of the peptide’s structure and function.
Substitution: Amino acid substitutions can be introduced during SPPS to create analogs with improved properties.
Major Products: The major products formed from these reactions include various analogs of human calcitonin with enhanced stability, bioavailability, and therapeutic efficacy .
科学的研究の応用
Clinical Applications
1.1 Osteoporosis Management
Calcitonin is widely recognized for its therapeutic potential in managing postmenopausal osteoporosis. It functions by inhibiting osteoclast activity, which reduces bone resorption and helps maintain bone density. Clinical studies have demonstrated that calcitonin administration can significantly lower serum markers of bone turnover, such as alkaline phosphatase (ALP) and urine hydroxyproline levels .
1.2 Paget's Disease
In patients with Paget's disease, calcitonin has been shown to reduce skeletal blood flow to affected areas, thereby decreasing disease activity and minimizing surgical bleeding risks. A study involving 24 patients indicated a reduction in ALP and urine hydroxyproline levels following calcitonin treatment, suggesting its efficacy in managing this condition .
1.3 Hypercalcemia
Calcitonin is also utilized in treating hypercalcemia, particularly in malignancy-related cases. Its ability to enhance renal calcium excretion contributes to lowering serum calcium levels effectively .
Research Findings
Recent studies have explored the molecular mechanisms through which calcitonin exerts its effects on bone health. For instance, research indicates that calcitonin increases the expression of Wnt10b in osteoclasts, promoting bone formation while simultaneously decreasing markers of bone resorption such as TRAP5b and CTX-1 . These findings highlight calcitonin's dual role in enhancing bone formation while inhibiting resorption.
Case Studies
3.1 Case Study on Paget's Disease
A notable case study involved 85 patients with Paget's disease who received calcitonin therapy. Over three to six months, there was a reported 50% reduction in serum ALP levels among participants, indicating significant therapeutic benefits. However, some patients developed anti-calcitonin antibodies, suggesting potential immunogenicity issues with prolonged use .
3.2 Calcitonin as a Biomarker
Calcitonin levels are monitored as a potential biomarker for medullary thyroid carcinoma (MTC). In a study involving GLP-1 receptor agonists, it was noted that chronic administration could lead to increased serum calcitonin levels and associated C-cell pathology in rodents, raising concerns about similar effects in humans . However, longitudinal studies have yet to confirm these findings in human subjects without pre-existing conditions .
Summary Table of Calcitonin Applications
作用機序
Human calcitonin exerts its effects by binding to the calcitonin receptor, which is primarily found on osteoclasts. This binding inhibits osteoclast-mediated bone resorption by disrupting the cytoskeletal organization and cellular polarity of osteoclasts. As a result, bone resorption is reduced, leading to a decrease in blood calcium levels. Calcitonin also promotes the renal excretion of calcium, phosphate, sodium, magnesium, and potassium by decreasing tubular reabsorption .
類似化合物との比較
αCGRP and βCGRP: These peptides are produced by tissue-specific alternative RNA splicing of the CALCA gene and are primarily involved in vasodilation and pain transmission.
Amylin: A peptide hormone co-secreted with insulin by pancreatic β-cells, involved in glucose regulation and satiety.
Adrenomedullin: A peptide with vasodilatory and natriuretic effects, involved in cardiovascular homeostasis.
Uniqueness of Human Calcitonin: Human calcitonin is unique in its primary role in regulating calcium and phosphate homeostasis and its therapeutic applications in bone-related disorders. Its specific structure, including the disulfide bridge and proline-amide group, is essential for its biological activity .
生物活性
Human calcitonin (hCT) is a peptide hormone produced by the parafollicular cells (C cells) of the thyroid gland. It plays a crucial role in calcium homeostasis and bone metabolism. This article reviews the biological activity of hCT, focusing on its mechanisms of action, effects on bone physiology, and clinical implications.
Calcitonin exerts its biological effects primarily through binding to specific calcitonin receptors (CTR) located on osteoclasts and other target cells. The signaling pathways activated by calcitonin include:
- Inhibition of Osteoclast Activity : Calcitonin inhibits osteoclast-mediated bone resorption, leading to decreased serum calcium levels. This effect is particularly significant during periods of calcium stress, such as pregnancy and lactation .
- Stimulation of Osteoblast Activity : Recent studies indicate that calcitonin may also promote osteoblastic activity indirectly by increasing the expression of Wnt10b in osteoclasts, which in turn stimulates bone formation .
Biological Effects
The biological activity of hCT can be evaluated through various physiological responses:
- Hypocalcemic Effect : Calcitonin effectively lowers serum calcium levels. Studies have shown that the potency order for different calcitonins is salmon calcitonin (sCT) > human calcitonin (hCT) > eel calcitonin (ASU-eCT) in terms of hypocalcemic response .
- cAMP Stimulation : Calcitonin stimulates the production of cyclic AMP (cAMP), a secondary messenger involved in various cellular processes. This response is more sensitive than changes in serum calcium levels during acute treatment .
Clinical Applications
Calcitonin has been utilized in various clinical settings, particularly in conditions characterized by excessive bone resorption:
- Paget's Disease : In clinical trials, hCT administration has shown a reduction in markers of bone turnover, such as serum alkaline phosphatase (ALP) and urine hydroxyproline, indicating decreased osteoclastic activity .
- Osteoporosis : Calcitonin is used as a therapeutic agent for osteoporosis, especially in postmenopausal women. It has been found to reduce vertebral fractures and improve bone density .
Case Studies and Research Findings
Several studies have contributed to our understanding of hCT's biological activity:
- Study on Paget's Disease : A study involving 24 patients with untreated Paget's disease demonstrated that calcitonin therapy significantly reduced skeletal blood flow and markers of bone remodeling over 3 to 6 months .
- Bone Formation Induction : Research on ovariectomized rats indicated that calcitonin treatment resulted in increased Wnt10b expression and enhanced markers of bone formation (osteocalcin, P1NP), while simultaneously reducing markers of bone resorption (TRAP5b, CTX-1) .
- Longitudinal Study on Serum Levels : In a longitudinal study involving over 5000 subjects treated with liraglutide, no significant increase in serum calcitonin levels was observed, suggesting that the effects seen in animal models may not directly translate to humans .
Data Summary
The following table summarizes key findings regarding the biological activity and clinical applications of human calcitonin:
Aspect | Finding |
---|---|
Mechanism | Inhibits osteoclast activity |
Primary Effect | Lowers serum calcium levels |
Secondary Effect | Stimulates cAMP production |
Clinical Use | Treatment for Paget's disease and osteoporosis |
Key Study Findings | Reduces markers of bone turnover |
特性
IUPAC Name |
4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRMNJZLWXJPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H226N40O45S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。